4-Isobutylbenzenesulfonohydrazide

Übersicht

Beschreibung

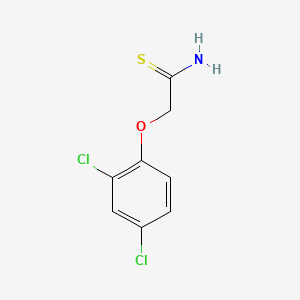

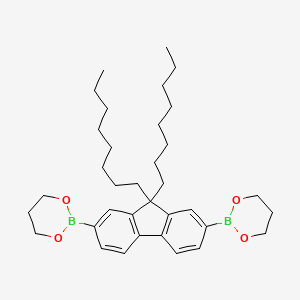

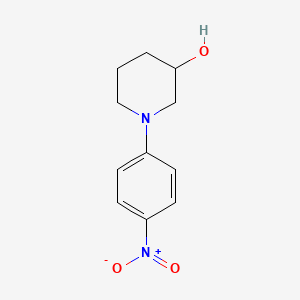

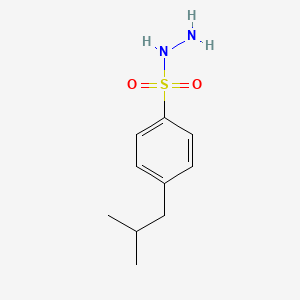

4-Isobutylbenzenesulfonohydrazide is a derivative of sulfonamide, a group of organic compounds that contain the functional group R-SO2-NH2, where R is an organic alkyl or aryl group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as they can act as carbonic anhydrase inhibitors, among other functions .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of functionalized sulfonamides can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl acetylenedicarboxylates, and an aromatic sulfonic acid such as 4-methylbenzenesulfonic acid monohydrate. This process leads to the formation of vinylnitrilium cations, which then react with the conjugate base of the sulfonic acid to produce a range of intermediates. These intermediates can further react with water to yield the final sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amine. In the case of 4-Isobutylbenzenesulfonohydrazide, the isobutyl group would be attached to the benzene ring, which is further connected to the sulfonyl group, indicating a complex aromatic structure with potential for bioactivity .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions due to their functional groups. The synthesis process mentioned earlier involves nucleophilic reactions and rearrangements to form the final sulfonamide product. Additionally, these compounds can participate in reactions typical for aromatic sulfonamides, such as substitution reactions, which can be utilized to introduce different substituents and modify the compound's properties and bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isobutylbenzenesulfonohydrazide would be influenced by its molecular structure. The presence of the isobutyl group and the aromatic ring could affect its solubility, boiling and melting points, and stability. The chemical properties, such as reactivity and acidity, would be determined by the sulfonamide group, which is known to be a relatively stable and inert functional group under many conditions. However, specific data on the physical and chemical properties of 4-Isobutylbenzenesulfonohydrazide would require empirical studies to determine .

Relevant Case Studies

While the provided papers do not mention specific case studies involving 4-Isobutylbenzenesulfonohydrazide, the synthesis and bioactivity studies of related sulfonamide derivatives indicate their potential in medicinal chemistry, particularly as carbonic anhydrase inhibitors. Some derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This suggests that 4-Isobutylbenzenesulfonohydrazide could also have similar potential applications, warranting further investigation .

In the context of synthesis, the study on the synthetic process of isobutylbenzene provides insights into the alkylation reactions that could be relevant for the synthesis of 4-Isobutylbenzenesulfonohydrazide. The optimization of reaction conditions, such as temperature, pressure, and reactant ratios, is crucial for achieving high yields of the desired product .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Evaluation of Hydrazones Derived from 4-Methylbenzenesulfonohydrazide

- Summary of Application : A series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized and evaluated for antimycobacterial, antibacterial, and antifungal activities .

- Methods of Application : The compounds were synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium . The chemical structures of the compounds were confirmed by elemental analysis, IR, 1H & 13C NMR, and mass spectrometry .

- Results or Outcomes : The synthesized compounds showed promising antimicrobial properties .

2. Fluorescent Probes for Detecting Fibrillar Aggregates

- Summary of Application : Bimane-based fluorescent probes, which can be synthesized using similar methods to those used for 4-methylbenzenesulfonohydrazide, have been developed for detecting fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Methods of Application : The probes were designed and synthesized with varied electronic properties, showing tunable absorption and emission in the visible region with large Stokes shifts .

- Results or Outcomes : One probe showed selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

3. Proteomics Research

- Summary of Application : “4-Isobutylbenzenesulfonohydrazide” is used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Synthesis of Metal–Organic Frameworks

- Summary of Application : A new metal–organic framework (MOF), namely, { [Ni (BPS) (4,4′-bipy)] n }, (BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine) ( 1 ), with 3D framework has been synthesized under solvothermal condition .

- Methods of Application : The MOF was synthesized under solvothermal conditions and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .

- Results or Outcomes : The magnetic experiments reveal that 1 exhibits typical ferromagnetic exchange in Ni (II) ions .

5. Proteomics Research

- Summary of Application : “4-Isobutylbenzenesulfonohydrazide” is used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

6. Synthesis of Silver Nanoparticles

- Summary of Application : Silver nanoparticles have drawn significant attention for a wide range of new applications in various fields .

- Methods of Application : The specific methods of application in the synthesis of silver nanoparticles are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Eigenschaften

IUPAC Name |

4-(2-methylpropyl)benzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)7-9-3-5-10(6-4-9)15(13,14)12-11/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFKKYXODPXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236900 | |

| Record name | 4-(2-Methylpropyl)benzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutylbenzenesulfonohydrazide | |

CAS RN |

588676-15-7 | |

| Record name | 4-(2-Methylpropyl)benzenesulfonic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropyl)benzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)